2-Butene, 2-iodo-3-methyl-

CAS No.: 66702-99-6

Cat. No.: VC19399803

Molecular Formula: C5H9I

Molecular Weight: 196.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66702-99-6 |

|---|---|

| Molecular Formula | C5H9I |

| Molecular Weight | 196.03 g/mol |

| IUPAC Name | 2-iodo-3-methylbut-2-ene |

| Standard InChI | InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3 |

| Standard InChI Key | LZJDPXGFTKZILT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C(C)I)C |

Introduction

Molecular Structure and Nomenclature

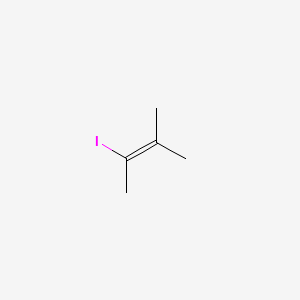

The molecular structure of 2-butene, 2-iodo-3-methyl- is defined by a five-carbon chain with a double bond between C2 and C3. The iodine atom is bonded to C2, while a methyl group occupies C3, resulting in the SMILES notation CC(=C(C)I)C. This configuration places the iodine and methyl groups in a conjugated position relative to the double bond, enhancing the compound's stability and reactivity.

Table 1: Key Structural and Identificational Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-iodo-3-methylbut-2-ene | |

| CAS Number | 66702-99-6 | |

| Molecular Formula | C₅H₉I | |

| Molecular Weight | 196.03 g/mol | |

| SMILES | CC(=C(C)I)C | |

| InChIKey | LZJDPXGFTKZILT-UHFFFAOYSA-N |

The compound’s stereoelectronic properties are influenced by the electron-withdrawing iodine atom, which polarizes the double bond and facilitates electrophilic additions.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution Reactions

The iodine atom’s role as a superior leaving group enables Sₙ2 and Sₙ1 mechanisms, depending on reaction conditions:

-

Sₙ2 Pathway: Bimolecular displacement occurs in polar aprotic solvents (e.g., DMSO), where nucleophiles (e.g., hydroxide, cyanide) attack the electrophilic C2 atom, yielding substituted products like 3-methyl-2-butanol or 3-methyl-2-butanenitrile.

-

Sₙ1 Pathway: In polar protic solvents (e.g., ethanol), ionization generates a carbocation intermediate at C2, which subsequently reacts with nucleophiles. Steric hindrance from the methyl group may favor Sₙ2 over Sₙ1.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), 2-butene, 2-iodo-3-methyl- undergoes dehydrohalogenation to form 3-methyl-1,3-butadiene, a diene valuable in polymerization and Diels-Alder reactions.

Applications in Organic Synthesis

This compound’s reactivity profile makes it indispensable in:

-

Pharmaceutical Intermediates: Synthesis of alkylated amines and nitriles for drug candidates targeting neurological disorders.

-

Materials Science: Production of specialized polymers through radical-initiated chain-growth polymerization.

-

Agrochemicals: Derivatization into herbicides and pesticides via nucleophilic aromatic substitution.

Comparison with Related Halogenated Compounds

Table 2: Reactivity Comparison with Analogous Halogenated Alkenes

| Compound | Leaving Group Ability | Typical Reactions |

|---|---|---|

| 2-Bromo-3-methyl-2-butene | Moderate | Sₙ2, elimination |

| 2-Chloro-3-methyl-2-butene | Low | Radical substitutions |

| 2-Iodo-3-methyl-2-butene | High | Sₙ1/Sₙ2, eliminations |

The iodine atom’s larger atomic radius and lower electronegativity enhance its leaving group ability, accelerating substitution kinetics compared to bromo- and chloro-analogs.

Recent Research and Developments

Current literature gaps highlight opportunities for future studies:

-

Mechanistic Studies: Elucidating solvent effects on Sₙ1 vs. Sₙ2 dominance.

-

Catalytic Applications: Exploring palladium-catalyzed cross-couplings for C–C bond formation.

-

Thermodynamic Profiling: Measuring bond dissociation energies to refine reaction models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume